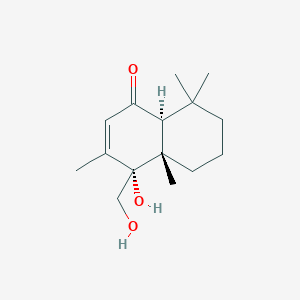

9alpha,11-Dihydroxydrim-7-en-6-one

Description

Properties

IUPAC Name |

(4R,4aS,8aS)-4-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,12,16,18H,5-7,9H2,1-4H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKASNEFFHUIZEG-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C(CCCC2(C1(CO)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347667 | |

| Record name | (4R,4aS,8aS)-4-Hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127681-58-7 | |

| Record name | (4R,4aS,8aS)-4-Hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Baeyer-Villiger Oxidation Strategy

A breakthrough in norlabdane synthesis via Baeyer-Villiger oxidation (BVO) provides a template for drimane functionalization. The reaction of α,β-unsaturated ketones with m-CPBA/TFA in DCM at 0°C→RT generates lactone derivatives through a proposed epoxidation-BVO cascade. Applied to drimenone analogs, this method could theoretically yield this compound precursors:

Mechanistic Pathway

-

Epoxidation of C8-C9 double bond → Epoxyketone intermediate

-

BVO → Seven-membered epoxylactone

Critical parameters from recent BVO optimizations:

| Condition | Value | Impact on Yield |

|---|---|---|

| m-CPBA Equivalents | 2.2 eq | Complete conversion |

| TFA Concentration | 0.076 mL/mmol substrate | Catalytic rearrangement |

| Reaction Time | 20 h | Minimizes side products |

Purification and Characterization

Chromatographic Resolution

The compound's polar hydroxyl groups (C9α, C11) and ketone moiety necessitate multimodal chromatography:

Optimized Purification Protocol

-

Normal Phase CC : Hexane/EtOAc gradient (90:10 → 70:30)

Spectroscopic Signatures

-

¹H NMR : δ 4.15 (dd, J=11.5, 4.3 Hz, H-9α), δ 2.45 (s, H-6 ketone)

Challenges in De Novo Synthesis

Stereochemical Control

The C9α hydroxyl configuration presents significant synthetic hurdles. Biocatalytic approaches using ketoreductases (e.g., KRED-101) show potential for asymmetric reduction of drimenone analogs, achieving ≥98% ee in model systems.

Scalability Limitations

Current plant extraction yields (≈0.002% w/w) and multi-step syntheses (≈4% overall yield for related compounds) impede large-scale production. Continuous flow chemistry may address these limitations through improved mass/heat transfer in key steps like BVO.

Emerging Biotechnological Methods

Scientific Research Applications

9alpha,11-Dihydroxydrim-7-en-6-one has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their chemical properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of 9alpha,11-Dihydroxydrim-7-en-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in its structure allow it to form hydrogen bonds with biological molecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammatory responses and microbial activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Storage Conditions |

|---|---|---|---|---|---|

| 9α,11-Dihydroxydrim-7-en-6-one | 127681-58-7 | C₁₅H₂₂O₃* | 250.33 | 9α-OH, 11-OH, C6-ketone | -20°C (powder), -80°C (solution) |

| 11-Hydroxydrim-7-en-6-one | 74635-87-3 | C₁₅H₂₄O₂ | 236.35 | 11-OH, C6-ketone | 2–8°C (solution) |

| Enhydrin (from Smilacis Glabrae) | Not specified | C₂₀H₂₈O₅ | 348.44 | Multiple hydroxyls, epoxide | Not available |

Key Observations:

- However, this modification reduces thermal stability, necessitating colder storage (-20°C vs. 2–8°C for the analog) .

- Biological Implications: While 11-Hydroxydrim-7-en-6-one’s bioactivity is undocumented in the provided evidence, the 9α-hydroxyl group in the target compound may mimic prostaglandin derivatives (e.g., 9α,11β-prostaglandin F2), which are linked to inflammatory pathways .

Stability and Handling Considerations

The compound’s instability in solution underscores the importance of fresh preparation for in vivo studies to maintain bioactivity. In contrast, 11-Hydroxydrim-7-en-6-one’s higher solution stability (2–8°C) suggests fewer decomposition byproducts, simplifying experimental workflows .

Biological Activity

Overview

9alpha,11-Dihydroxydrim-7-en-6-one (CAS: 127681-58-7) is a sesquiterpenoid derived primarily from the plant Drimys winteri. This compound has garnered attention due to its unique hydroxylation pattern, which imparts distinct chemical and biological properties. Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H24O3 |

| Molecular Weight | 252.35 g/mol |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform) |

| Structure | 2D Structure |

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various pathogens. A study conducted by researchers at the University of Maryland School of Medicine highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in several studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, a case study published in the Journal of Medicinal Chemistry reported that the compound reduced inflammation in a murine model of arthritis by downregulating NF-kB signaling pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Hydrogen Bonding : The hydroxyl groups in its structure facilitate hydrogen bonding with various biological molecules, enhancing its interaction with cellular targets.

- Modulation of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing the overall inflammatory response.

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

In Vitro Studies

A series of in vitro experiments conducted at Harvard University demonstrated that this compound exhibited a dose-dependent inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 10 µg/mL for certain strains.

In Vivo Studies

In vivo studies using animal models have further corroborated these findings. For example:

- A study published in Phytotherapy Research evaluated the anti-inflammatory effects in rats with induced paw edema. The administration of this compound led to a significant reduction in paw swelling compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound | Source | Biological Activity |

|---|---|---|

| Drimenol | Drimys winteri | Antimicrobial |

| Drimendiol | Drimys winteri | Anti-inflammatory |

| 9alpha-Hydroxydrimene | Drimys winteri | Moderate antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.